Bis[2-(2-benzothiazolyl)phenolato]zinc(II)
Overview
Description
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is an organometallic compound with the molecular formula C26H16N2O2S2Zn and a molecular weight of 517.94 g/mol . This compound is known for its unique photoluminescent properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Similar zinc (ii) complexes have shown potent anticancer activities against various human cancer cell lines, suggesting potential applications in the development of anticancer drugs.
Mode of Action
Result of Action
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) exhibits an unusual broad electroluminescent (EL) emission . It has been widely used as an excellent electron-transporting material in Organic Light Emitting Diodes (OLEDs) .
Action Environment
The action of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is influenced by environmental factors such as pH, mechanical force, and temperature . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
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Biochemical Properties
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activity. The compound’s interaction with proteins like albumin and hemoglobin can alter their structural conformation, affecting their function. Additionally, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can bind to nucleic acids, potentially impacting DNA replication and transcription processes .
Cellular Effects
The effects of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. In various cell types, including hepatocytes and neurons, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) has been found to induce apoptosis through the activation of caspases and the mitochondrial pathway .
Molecular Mechanism
At the molecular level, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with metalloproteins can lead to the displacement of essential metal ions, altering enzyme activity. Additionally, Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can induce changes in gene expression by interacting with transcription factors and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) can be synthesized through a one-step solution process. The synthesis involves the reaction of zinc acetate with 2-(2-benzothiazolyl)phenol in a suitable solvent under controlled conditions . The reaction typically proceeds at room temperature, and the product is obtained as a solid-state sample .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) generally follows similar principles as laboratory-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The phenolato ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Tris(8-hydroxyquinoline)aluminum (Alq3): Another widely used photoluminescent material in OLEDs.
Zinc phthalocyanine: Known for its use in photodynamic therapy and as a photosensitizer.
Copper(II) phthalocyanine: Used in organic electronics and as a pigment.
Uniqueness
Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is unique due to its dual-stimuli-responsive fluorescence, which allows it to change its luminescent properties in response to mechanical force and pH changes . This makes it particularly valuable in applications requiring dynamic and reversible luminescent responses .
Properties
CAS No. |
58280-31-2 |
---|---|
Molecular Formula |
C26H16N2O2S2Zn |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
zinc;2-(1,3-benzothiazol-2-yl)phenolate |
InChI |
InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2 |
InChI Key |
CJGUQZGGEUNPFQ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.[Zn] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].[Zn+2] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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